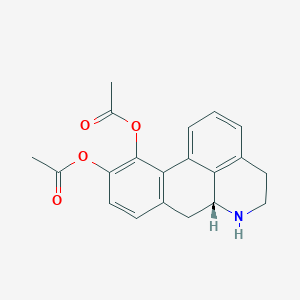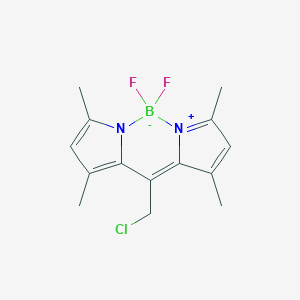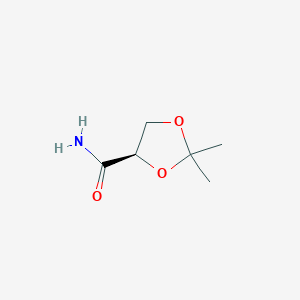
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Ro 15-4513, and it belongs to the class of compounds known as benzodiazepine site agonists. In
作用機序
The mechanism of action of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron, leading to a reduction in anxiety and other symptoms (3).
生化学的および生理学的効果
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory (4, 5). In addition, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (6, 7).
実験室実験の利点と制限
One advantage of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows researchers to study the effects of GABA-A receptor activation without the confounding effects of sedation or anxiolysis. However, one limitation of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state drug levels in animal models (8).
将来の方向性
There are a number of future directions for research on (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the neuroprotective effects of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide, and its potential use in the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Finally, there is interest in developing more potent and selective benzodiazepine site agonists based on the structure of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (9).
Conclusion:
In conclusion, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a benzodiazepine site agonist that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and neuroprotective effects. While there are some limitations to using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments, there are also a number of future directions for research on this compound, including its potential use in the treatment of anxiety disorders, stroke, traumatic brain injury, and other neurodegenerative conditions.
合成法
The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene, followed by the reaction of the resulting acid chloride with (R)-1-aminopropan-2-ol. This synthesis method was first reported by Bösch et al. in 1983 (1).
科学的研究の応用
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzodiazepine site agonist, which means that it binds to the same site on the GABA-A receptor as benzodiazepines. However, unlike benzodiazepines, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide does not have sedative or anxiolytic effects (2).
特性
CAS番号 |
148065-34-3 |
|---|---|
製品名 |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
InChIキー |
HOCSXIPNJMSKQB-SCSAIBSYSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)C(=O)N)C |
SMILES |
CC1(OCC(O1)C(=O)N)C |
正規SMILES |
CC1(OCC(O1)C(=O)N)C |
同義語 |
1,3-Dioxolane-4-carboxamide,2,2-dimethyl-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
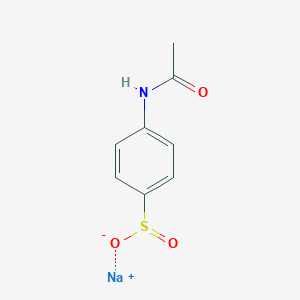
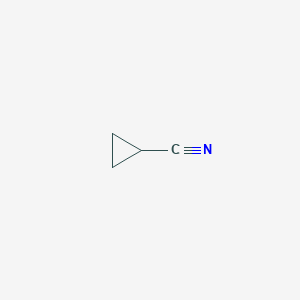
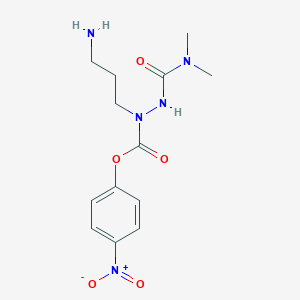
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
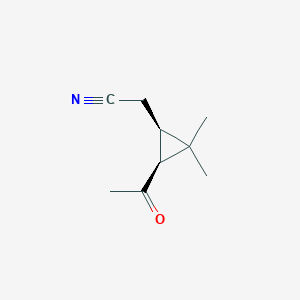
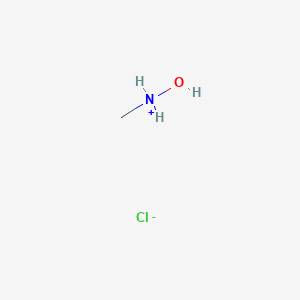
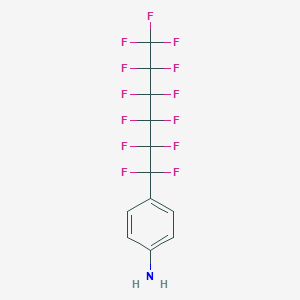
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
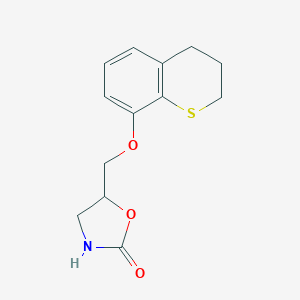
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
